Cas no 1934973-08-6 (1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)

1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol is a fluorinated spirocyclic compound featuring a 1,4-dioxa-7-azaspiro[4.4]nonane core. The presence of a fluorine substituent on the propanol moiety enhances its reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The spirocyclic structure contributes to steric rigidity, which may improve selectivity in chemical transformations. The compound's ether and amine functionalities offer versatile reactivity for further derivatization, while the fluorine atom can influence electronic properties and metabolic stability. This makes it a valuable building block for the development of bioactive molecules, particularly in medicinal chemistry applications where fluorinated analogs are sought for their enhanced physicochemical properties.
1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol structure
1934973-08-6 structure
Product name:1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol
CAS No:1934973-08-6
MF:C9H16FNO3
Molecular Weight:205.22664642334
CID:5564291
PubChem ID:130985545

1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxa-7-azaspiro[4.4]nonane-7-ethanol, α-(fluoromethyl)-
    • 1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol
    • インチ: 1S/C9H16FNO3/c10-5-8(12)6-11-2-1-9(7-11)13-3-4-14-9/h8,12H,1-7H2
    • InChIKey: ZXIXUHRESPELTI-UHFFFAOYSA-N
    • SMILES: C(N1CCC2(OCCO2)C1)C(O)CF

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 328.8±42.0 °C(Predicted)
  • 酸度系数(pKa): 13.39±0.20(Predicted)

1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1649548-2.5g
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
2.5g
$3051.0 2023-07-10
Enamine
EN300-1649548-1000mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
1000mg
$1129.0 2023-09-21
Enamine
EN300-1649548-2500mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
2500mg
$2211.0 2023-09-21
Enamine
EN300-1649548-10000mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
10000mg
$4852.0 2023-09-21
Enamine
EN300-1649548-50mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
50mg
$948.0 2023-09-21
Enamine
EN300-1649548-5000mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
5000mg
$3273.0 2023-09-21
Enamine
EN300-1649548-100mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
100mg
$993.0 2023-09-21
Enamine
EN300-1649548-500mg
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
500mg
$1084.0 2023-09-21
Enamine
EN300-1649548-0.1g
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
0.1g
$1371.0 2023-07-10
Enamine
EN300-1649548-0.05g
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol
1934973-08-6
0.05g
$1308.0 2023-07-10

1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol 関連文献

1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-olに関する追加情報

Professional Introduction to Compound with CAS No. 1934973-08-6 and Product Name: 1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol

The compound with the CAS number 1934973-08-6 and the product name 1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique spirocyclic structure and fluorinated side chain, has garnered attention for its potential applications in drug development and bioorganic synthesis. The spirocyclic framework, consisting of a nitrogen-containing heterocycle linked to a dioxane ring, provides a rigid scaffold that can enhance binding affinity and selectivity in molecular interactions.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic properties. The presence of the 1,4-dioxa-7-azaspiro4.4nonan-7-yl moiety in this compound contributes to its structural complexity and potential for diverse biological activities. This moiety is particularly interesting because it combines a nitrogen-containing heterocycle with an oxygen-rich dioxane ring, creating a balance between hydrophilicity and lipophilicity that can be advantageous for drug delivery systems.

The 3-fluoropropan-2-ol substituent in the compound's structure adds another layer of functionality, introducing a fluorine atom that can influence metabolic stability and binding interactions. Fluorinated compounds are widely recognized for their enhanced metabolic stability and improved pharmacological properties. The fluorine atom can participate in hydrogen bonding or π-stacking interactions, further modulating the compound's biological activity. This feature makes it particularly relevant for the development of drugs targeting enzymes or receptors with high specificity requirements.

In the context of current research, this compound has shown promise in preclinical studies as a potential lead for therapeutic agents. Its unique structural features make it a valuable candidate for further investigation in areas such as anti-inflammatory, anti-viral, and anticancer therapies. The spirocyclic core provides a stable platform for derivatization, allowing chemists to explore various functional groups that could enhance biological activity or improve pharmacokinetic profiles.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The combination of the 1,4-dioxa-7-azaspiro4.4nonan-7-yl scaffold with the 3-fluoropropan-2-ol side chain offers chemists a versatile starting point for designing novel drug candidates. This flexibility is crucial in medicinal chemistry, where the ability to modify structures while maintaining key pharmacophoric elements is essential for optimizing drug efficacy and safety.

Recent advancements in computational chemistry have also facilitated the study of this compound by enabling researchers to predict its biological activity and optimize its structure through virtual screening methods. These computational approaches can accelerate the drug discovery process by identifying promising candidates early in the development pipeline. The integration of experimental data with computational models has been instrumental in understanding the relationship between molecular structure and biological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as transition metal catalysis and asymmetric synthesis have been employed to construct the spirocyclic core efficiently. These synthetic strategies are critical for producing complex molecules like this one, which often require multiple intermediates and careful optimization.

From a biochemical perspective, the presence of both nitrogen and oxygen heterocycles in this compound suggests potential interactions with various biological targets. Nitrogen-containing heterocycles are known to be important pharmacophores in many drugs due to their ability to form hydrogen bonds and participate in π-stacking interactions. Similarly, oxygen-rich moieties can enhance solubility and improve membrane permeability, which are important factors for drug bioavailability.

The 3-fluoropropan-2-ol group also introduces potential sites for metabolic modification, which can be exploited to enhance drug residence time or reduce toxicity. Fluorine atoms are known to influence metabolic pathways by affecting enzyme kinetics or substrate recognition. This property makes fluorinated compounds particularly valuable for developing drugs with extended half-lives or reduced clearance rates.

In conclusion, the compound with CAS number 1934973-08-6 and product name 1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol represents a significant contribution to the field of medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it a promising candidate for further research and development. As our understanding of molecular structure-biology relationships continues to evolve, compounds like this one will play an increasingly important role in discovering new therapeutic agents.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm